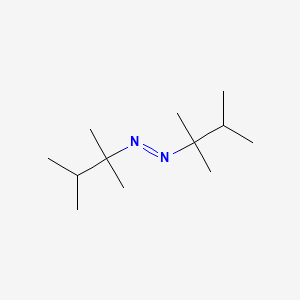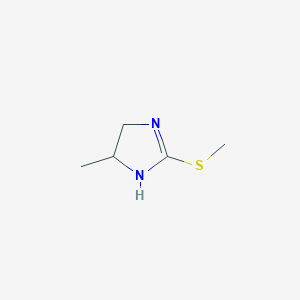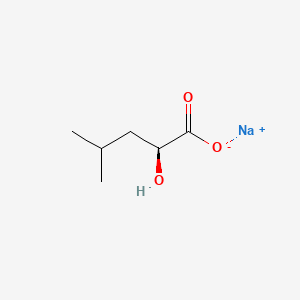
Sodium (S)-2-hydroxy-4-methylvalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of sodium salts It is derived from the (S)-2-hydroxy-4-methylvaleric acid, which is a chiral molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-hydroxy-4-methylvalerate typically involves the neutralization of (S)-2-hydroxy-4-methylvaleric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and sodium hydroxide are mixed in precise stoichiometric amounts. The reaction mixture is then subjected to evaporation and crystallization processes to yield the pure sodium salt.
化学反応の分析
Types of Reactions
Sodium (S)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Metathesis reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of other metal salts of (S)-2-hydroxy-4-methylvalerate.
科学的研究の応用
Sodium (S)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Sodium (S)-2-hydroxy-4-methylvalerate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carboxylate group can interact with metal ions and enzymes. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Sodium ®-2-hydroxy-4-methylvalerate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Sodium 2-hydroxy-4-methylpentanoate: A structural isomer with different spatial arrangement of atoms.
Sodium 2-hydroxy-3-methylvalerate: Another isomer with a different position of the methyl group.
Uniqueness
Sodium (S)-2-hydroxy-4-methylvalerate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
CAS番号 |
54641-21-3 |
|---|---|
分子式 |
C6H11NaO3 |
分子量 |
154.14 g/mol |
IUPAC名 |
sodium;(2S)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t5-;/m0./s1 |
InChIキー |
WMPVOYIJOLKBNA-JEDNCBNOSA-M |
異性体SMILES |
CC(C)C[C@@H](C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C)CC(C(=O)[O-])O.[Na+] |
関連するCAS |
498-36-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
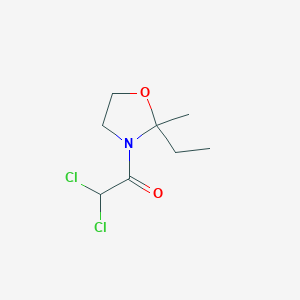
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
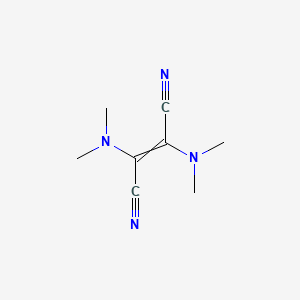
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
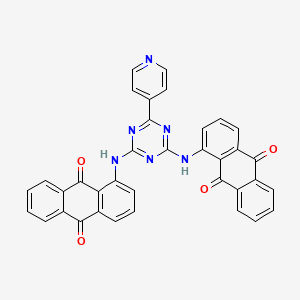
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

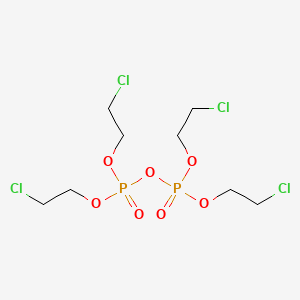
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
